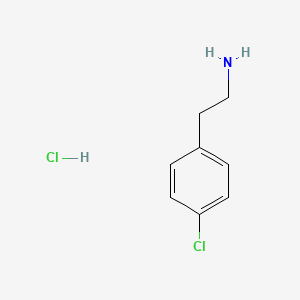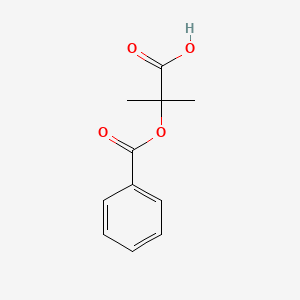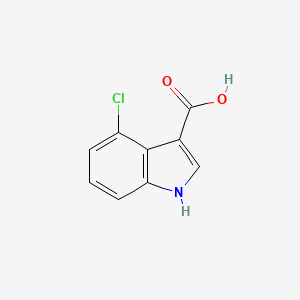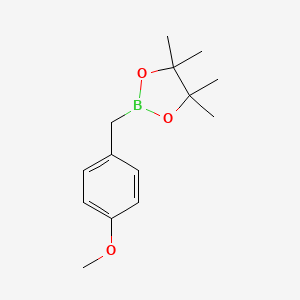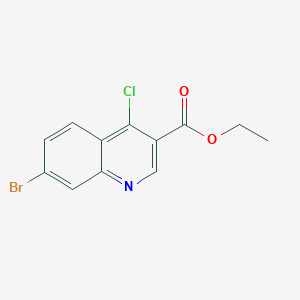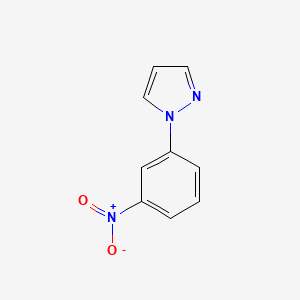
1,3,5-Tri(pyridin-4-yl)benzene
Overview
Description
1,3,5-Tri(pyridin-4-yl)benzene is an organic compound with the molecular formula C21H15N3. It is a symmetrical molecule consisting of a benzene ring substituted with three pyridine rings at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is often used in the field of materials science and coordination chemistry .
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis for coordination chemistry and the preparation of coordination polymers .
Mode of Action
1,3,5-Tri(pyridin-4-yl)benzene acts as a coordinating ligand, forming complexes with transition metal ions .
Biochemical Pathways
It is used in the synthesis of various materials such as polymers and nanomaterials .
Result of Action
It is known to be used in material science and catalytic chemistry, indicating its potential to influence molecular structures and reactions .
Action Environment
It is known to be relatively stable under normal conditions but should avoid long-term exposure to light and high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri(pyridin-4-yl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,3,5-tribromobenzene with pyridine in the presence of a palladium catalyst. The reaction typically proceeds through a Suzuki coupling reaction, where the bromine atoms are replaced by pyridine rings .
Reaction Conditions:
Catalyst: Palladium (Pd)
Solvent: Tetrahydrofuran (THF)
Temperature: 80°C
Time: 24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
1,3,5-Tri(pyridin-4-yl)benzene undergoes various chemical reactions, including:
Oxidation
Reagents: Potassium permanganate (KMnO4)
Conditions: Aqueous solution, room temperature
Products: Oxidized derivatives of the pyridine rings
Reduction
Reagents: Sodium borohydride (NaBH4)
Conditions: Methanol, room temperature
Products: Reduced derivatives of the pyridine rings
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Organic solvent, elevated temperature
Products: Halogenated derivatives of the benzene ring
Scientific Research Applications
1,3,5-Tri(pyridin-4-yl)benzene has a wide range of applications in scientific research:
Chemistry
Coordination Chemistry: Used as a ligand to form coordination complexes with metals.
Materials Science: Employed in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable structures with metal ions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for detecting metal ions in biological systems.
Medicine
Drug Delivery: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry
Comparison with Similar Compounds
1,3,5-Tri(pyridin-4-yl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-pyridyl)benzene: Similar structure but with different substitution patterns on the pyridine rings.
1,3,5-Tris(3-pyridyl)benzene: Another isomer with pyridine rings substituted at different positions.
1,3,5-Tris(4-pyridylethynyl)benzene: Contains ethynyl linkers between the benzene and pyridine rings, providing different electronic properties.
The uniqueness of this compound lies in its symmetrical structure and the specific positioning of the pyridine rings, which contribute to its stability and versatility in forming coordination complexes .
Properties
IUPAC Name |
4-(3,5-dipyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQLKBAJUGKDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514384 | |
| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170165-84-1 | |
| Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


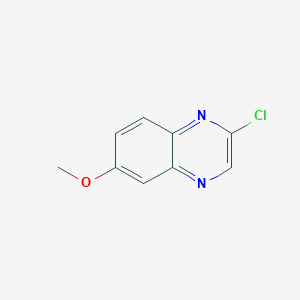

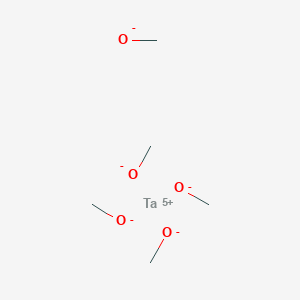
![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)
![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)

